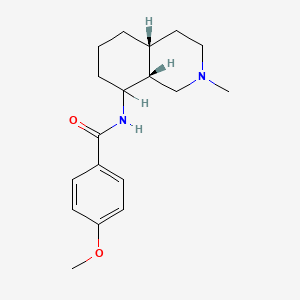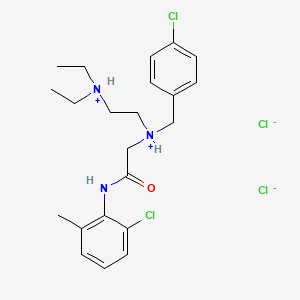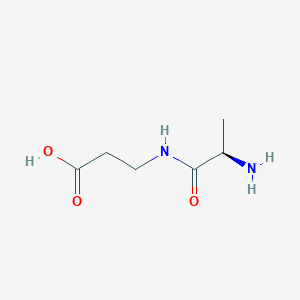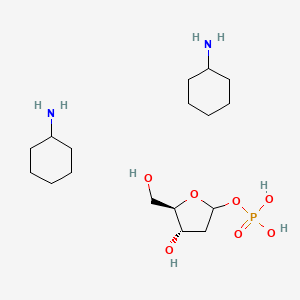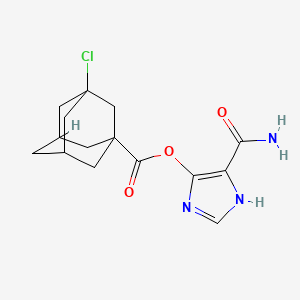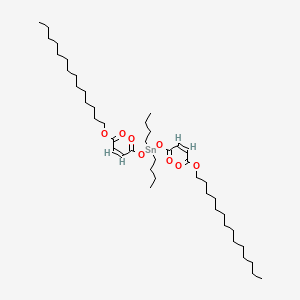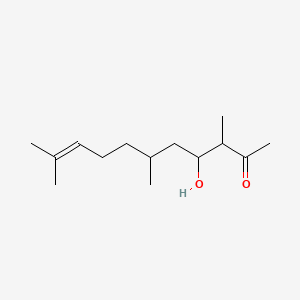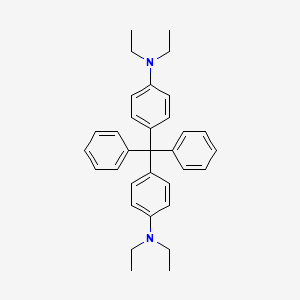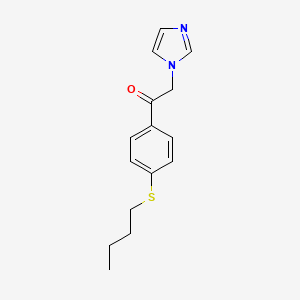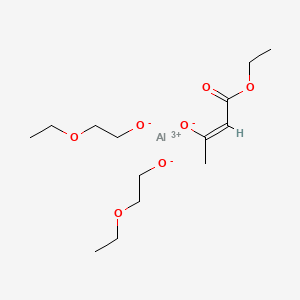![molecular formula C22H28ClNO2 B13761164 diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride CAS No. 25389-42-8](/img/structure/B13761164.png)
diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride is a heterocyclic organic compound with the molecular formula C22H28ClNO2 and a molecular weight of 373.916 g/mol . It is also known by its IUPAC name, diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium chloride. This compound is primarily used in experimental and research settings .
Preparation Methods
The synthesis of diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride involves the esterification of 9-ethylfluorene-9-carboxylic acid with diethylaminoethanol, followed by the formation of the chloride salt . The reaction conditions typically include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors or enzymes, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride can be compared with other similar compounds such as:
9-Ethylfluorene-9-carboxylic acid: This compound is a precursor in the synthesis of this compound.
Diethylaminoethanol: Another precursor used in the synthesis of the target compound.
Fluorene derivatives: These compounds share a similar fluorene backbone and exhibit comparable chemical properties.
Properties
CAS No. |
25389-42-8 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-4-22(21(24)25-16-15-23(5-2)6-3)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22;/h7-14H,4-6,15-16H2,1-3H3;1H |
InChI Key |
BDZXRUXEZAOBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)](/img/structure/B13761082.png)
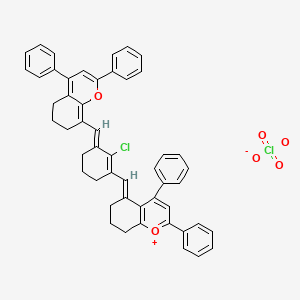
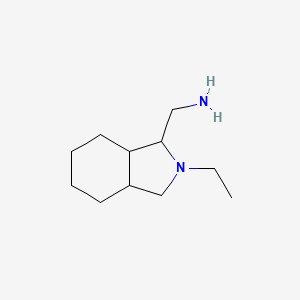
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
